molecular formula C19H25NO B11839790 N-[1-(1-Naphthyl)ethyl]heptanamide CAS No. 158111-00-3

N-[1-(1-Naphthyl)ethyl]heptanamide

Cat. No.: B11839790
CAS No.: 158111-00-3
M. Wt: 283.4 g/mol
InChI Key: BGEHENCXVAUKOA-UHFFFAOYSA-N
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Description

N-[1-(1-Naphthyl)ethyl]heptanamide is a chemical compound of interest in scientific research. This molecule is characterized by a heptanamide chain linked to a 1-(1-naphthyl)ethyl group. The naphthyl moiety is a common feature in compounds used in analytical chemistry; for instance, N-(1-Naphthyl)ethylenediamine is a key component in Griess reagents for the colorimetric detection and quantification of nitrite and nitrate in various samples . The heptanamide portion of the molecule belongs to the class of fatty amides, which are carboxylic acid amide derivatives of fatty acids . Researchers might explore the properties of this compound in developing new analytical methods or as a building block in organic synthesis. The specific mechanism of action and full spectrum of research applications for this compound are subject to ongoing investigation. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

CAS No.

158111-00-3

Molecular Formula

C19H25NO

Molecular Weight

283.4 g/mol

IUPAC Name

N-(1-naphthalen-1-ylethyl)heptanamide

InChI

InChI=1S/C19H25NO/c1-3-4-5-6-14-19(21)20-15(2)17-13-9-11-16-10-7-8-12-18(16)17/h7-13,15H,3-6,14H2,1-2H3,(H,20,21)

InChI Key

BGEHENCXVAUKOA-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC(=O)NC(C)C1=CC=CC2=CC=CC=C21

Origin of Product

United States

Synthetic Methodologies and Route Optimization for N 1 1 Naphthyl Ethyl Heptanamide

Direct Synthetic Approaches to N-[1-(1-Naphthyl)ethyl]heptanamide

The most direct route to this compound involves the formation of an amide bond between 1-(1-Naphthyl)ethylamine (B3023371) and a heptanoyl derivative. This approach is contingent on the availability of the chiral amine precursor.

Amide Bond Formation Strategies for Substituted Amines

The formation of the amide bond in this compound can be achieved through several established methods. A common and effective strategy is the reaction of 1-(1-Naphthyl)ethylamine with an activated carboxylic acid derivative, such as an acyl chloride or an acid anhydride. chemguide.co.ukmasterorganicchemistry.com For instance, the reaction between 1-(1-Naphthyl)ethylamine and heptanoyl chloride would yield the desired amide. This reaction proceeds via a nucleophilic addition-elimination mechanism, where the amine attacks the electrophilic carbonyl carbon of the acyl chloride. chemguide.co.uk

Alternatively, coupling reagents can be employed to facilitate the reaction between the carboxylic acid (heptanoic acid) and the amine. Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) activate the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then readily attacked by the amine. umich.edu The use of additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) can enhance the reaction rate and suppress side reactions. umich.edu

A chemoenzymatic approach offers a greener alternative to traditional chemical methods. Adenylating enzymes can activate a carboxylic acid, which is then susceptible to nucleophilic attack by an amine, forming the amide bond under milder conditions and often with high specificity. nih.gov

Reaction Conditions and Yield Optimization

Optimizing the reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters to consider include the choice of solvent, temperature, and the presence of a base. The reaction between an amine and an acyl chloride, for example, is often carried out in the presence of a non-nucleophilic base, such as triethylamine (B128534) or pyridine, to neutralize the hydrogen chloride byproduct. chemguide.co.uk

The choice of solvent can significantly influence the reaction rate and solubility of the reactants. Aprotic solvents like dichloromethane (B109758) or tetrahydrofuran (B95107) are commonly used. The reaction temperature is also a critical factor; while elevated temperatures can increase the reaction rate, they may also lead to undesirable side reactions or racemization if a chiral center is present. Therefore, the reaction is often conducted at or below room temperature.

For coupling agent-mediated reactions, the stoichiometry of the reactants and the order of addition are important. Typically, the carboxylic acid is activated with the coupling reagent before the amine is introduced to minimize the formation of byproducts.

Enantioselective Synthesis of Key Precursors: 1-(1-Naphthyl)ethylamine

The stereochemistry of this compound is determined by the chirality of the 1-(1-Naphthyl)ethylamine precursor. Therefore, the enantioselective synthesis of this amine is of paramount importance.

Asymmetric Catalytic Reduction of 1-(1-Naphthyl)ethanone Oxime

A promising method for the enantioselective synthesis of 1-(1-Naphthyl)ethylamine is the asymmetric catalytic reduction of 1-(1-Naphthyl)ethanone oxime. A patented method describes the use of ammonium (B1175870) formate (B1220265) to reduce the oxime in the presence of a chiral ruthenium catalyst. google.com Specifically, using chlorine{(1R,2R)-(-)-2-amino-1,2-diphenylethyl ammonia} (p-cymene)ruthenium(II) as the catalyst yields (R)-(+)-1-(1-Naphthyl)ethylamine with a chiral purity of up to 96.3% ee and a chemical purity of 98%. google.com Conversely, employing the (1S,2S)-(+) enantiomer of the catalyst produces (S)-(-)-1-(1-Naphthyl)ethylamine. google.com This method demonstrates high efficiency and enantioselectivity.

CatalystProductChiral Purity (ee)Chemical Purity
Chlorine{(1R,2R)-(-)-2-amino-1,2-diphenylethyl ammonia} (p-cymene)ruthenium(II)(R)-(+)-1-(1-Naphthyl)ethylamine96.3%98%
Chlorine{(1S,2S)-(+)-2-amino-1,2-diphenylethyl ammonia} (p-cymene)ruthenium(II)(S)-(-)-1-(1-Naphthyl)ethylamine96%97.2%

Enzymatic Processes Utilizing Transaminase Enzymes

Enzymatic processes offer a highly selective and environmentally friendly route to chiral amines. Transaminase enzymes, particularly ω-transaminases, are effective biocatalysts for the asymmetric synthesis of 1-(1-Naphthyl)ethylamine from 1-acetylnaphthalene. nih.govgoogle.com These enzymes catalyze the transfer of an amino group from a donor molecule, such as isopropylamine, to the ketone substrate. nih.govgoogle.com

Research has focused on enhancing the stability and activity of these enzymes in organic solvents to improve the solubility of the hydrophobic substrate, 1-acetylnaphthalene. nih.gov For example, an R-selective ω-amine transaminase from Aspergillus terreus (AtATA) was engineered through regional random and combinatorial mutations to improve its resistance to organic solvents like DMSO. nih.gov The mutant enzyme, M3, was successfully used to convert 1-acetylnaphthalene to (R)-(+)-1-(1-Naphthyl)ethylamine with an 85.2% yield and an enantiomeric excess greater than 99.5% in a 25% DMSO solution. nih.govresearchgate.net Similarly, structure-based engineering of a ω-transaminase from Arthrobacter sp. has led to variants with significantly increased catalytic efficiency towards 1-acetonaphthone. jiangnan.edu.cn

The choice of the transaminase enzyme dictates the stereochemical outcome. R-selective transaminases produce the (R)-enantiomer, while S-selective transaminases yield the (S)-enantiomer. google.com The process typically involves incubating the enzyme with the ketone substrate and an amino donor in a suitable buffer at a controlled pH and temperature. google.com

Enzyme SystemSubstrateProductYieldEnantiomeric Excess (ee)
Engineered Aspergillus terreus ω-transaminase (M3)1-Acetylnaphthalene(R)-(+)-1-(1-Naphthyl)ethylamine85.2%>99.5% (R)
Engineered Arthrobacter sp. ω-transaminase variants1-Acetonaphthone(R)-(+)-1-(1-Naphthyl)ethylamine->99% (R)

Chiral Auxiliary-Mediated Syntheses

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a molecule to control the stereochemical outcome of a reaction. wikipedia.org While various chiral auxiliaries are known, their application in the synthesis of 1-(1-Naphthyl)ethylamine can be complex. One approach involves the use of a chiral auxiliary to direct the stereoselective alkylation of a precursor. For instance, a chiral auxiliary, N-1-(1'-naphthyl)ethyl-O-tert-butylhydroxylamine, has been prepared and used in diastereoselective alkylation reactions. nih.gov However, the use of 1-(1-Naphthyl)ethylamine itself as a chiral auxiliary in certain reactions, such as the Staudinger cycloaddition for the formation of β-lactams, has shown limited success in inducing high diastereoselectivity. researchgate.net This suggests that while the principle of chiral auxiliary-mediated synthesis is sound, the specific choice of auxiliary and reaction type is critical for achieving high stereocontrol in the synthesis of 1-(1-Naphthyl)ethylamine itself.

Resolution Techniques for Racemic Mixtures

The chirality of this compound originates from its 1-(1-Naphthyl)ethylamine moiety. Consequently, obtaining enantiomerically pure forms of the final amide necessitates the resolution of the racemic 1-(1-Naphthyl)ethylamine precursor prior to the amidation step. Key methodologies for this chiral separation include enzymatic kinetic resolution and classical chemical resolution through the formation of diastereomeric salts.

Enzymatic Kinetic Resolution: This technique utilizes the stereoselectivity of enzymes to preferentially acylate one enantiomer of the racemic amine, allowing for the separation of the faster-reacting enantiomer (as an amide) from the unreacted, slower-reacting enantiomer. A notable method involves the use of immobilized lipase (B570770) from Candida antarctica (Novozym 435). google.comresearchgate.net In a typical process, the racemic amine is reacted with an acyl donor, such as phenylethyl acetate, in an organic solvent. google.com One specific application demonstrated that using toluene (B28343) as the solvent at 30°C, with a substrate to catalyst mass ratio of 1:0.02 and a molar ratio of amine to acyl donor of 1:1.2, could achieve a substrate conversion of 48% with an enantiomeric excess (e.e.) of the product exceeding 99% after 48 hours. google.com

TechniqueResolving Agent/CatalystKey ParametersOutcomeCitation
Enzymatic Kinetic Resolution Immobilized Candida antarctica lipaseAcyl donor: phenylethyl acetate; Solvent: Toluene; Temp: 30-40°CProduct e.e. > 99% at ~48% conversion google.com
Chemical Resolution D-(-)-Tartaric AcidSolvent: Alcohol/Water mixture; Separation via fractional crystallizationR-enantiomer e.e. > 95%; S-enantiomer can be racemized and recycled google.com

Exploration of Novel Amination and Amidation Reactions

Modern synthetic chemistry seeks to develop more efficient, atom-economical, and environmentally benign methods for constructing molecules. nih.govresearchgate.net For this compound, this involves exploring innovative catalytic strategies for both the synthesis of the 1-(1-Naphthyl)ethylamine precursor (amination) and the subsequent formation of the amide bond (amidation).

The synthesis of aliphatic amines is a cornerstone of organic chemistry, and transition-metal catalysis offers powerful tools to construct these motifs from simple, readily available starting materials. researchgate.netnih.govacs.org These methods are highly relevant for synthesizing the 1-(1-Naphthyl)ethylamine core. Transition-metal catalyzed approaches have become central to modern synthetic organic chemistry due to their ability to form complex aliphatic amines from basic feedstocks. researchgate.netnih.govacs.org Major strategies include hydroamination and the functionalization of C-H bonds. nih.govmanchester.ac.uk

The direct catalytic addition of an N-H bond across a carbon-carbon multiple bond, known as hydroamination, is a particularly atom-efficient route to amines. acs.org Other advanced methods include the direct amination of allylic C-H bonds, which can forge C-N bonds with high selectivity, and photocatalytic approaches that proceed under mild conditions. nih.govnih.govnih.gov

Catalytic StrategyMetal/Catalyst TypeDescriptionCitation
Hydroamination Late Transition Metals (Pd, Rh, Ir, Cu)Direct addition of an amine to an unsaturated C-C bond (e.g., in vinylnaphthalene). acs.orgnih.govnih.gov
C-H Amination Palladium (Pd), Cobalt (Co)Direct conversion of a C-H bond to a C-N bond, often at an allylic position. nih.govnih.gov
Photoredox Catalysis Metal-free or Iridium (Ir)Uses visible light to enable amine synthesis under mild conditions, often via radical pathways. nih.govnih.gov

Hydroamination represents an ideal synthetic route to 1-(1-Naphthyl)ethylamine, starting from 1-vinylnaphthalene. This reaction involves the direct addition of ammonia (B1221849) or an ammonia equivalent across the double bond of the vinyl group. Transition-metal catalysis is crucial for facilitating this transformation, which is otherwise challenging. researchgate.netprinceton.edu

A significant development in this area is the palladium-catalyzed intermolecular hydroamination of vinylarenes. nih.gov Research has shown that a catalyst system composed of a palladium precursor, such as tetrakis(trifluoroacetato)palladium(IV), a diphosphine ligand like DPPF (1,1'-Bis(diphenylphosphino)ferrocene), and triflic acid (TfOH) as a co-catalyst can effectively promote the Markovnikov addition of alkylamines to vinylarenes. nih.gov For instance, the reaction of N-benzylmethylamine with 2-vinylnaphthalene (B1218179) (an isomer of the direct precursor) yielded the corresponding arylethylamine product in 63% yield. nih.gov This methodology is directly applicable to the synthesis of N-substituted 1-(1-Naphthyl)ethylamines. Furthermore, enantioselective versions of this reaction have been explored; the addition of an amine to 2-vinylnaphthalene in the presence of a chiral ferrotane ligand resulted in the product with a 63% enantiomeric excess, demonstrating the potential for asymmetric synthesis. nih.gov

Beyond palladium, other metals have been investigated for hydroamination. Nickel-catalyzed systems have been developed for the hydroamination of styrenes, and copper-hydride catalysis is effective for the hydroamination of various olefins. nih.govresearchgate.net Photocatalytic methods, often termed hydroaminoalkylation (HAA), also provide a modern approach to couple styrenes with amines under very mild conditions. nih.govacs.org

Catalyst SystemSubstrate TypeKey FeaturesYield / e.e.Citation
Pd(O₂CCF₃)₄ / DPPF / TfOH Vinylarenes (e.g., Vinylnaphthalene)Intermolecular, Markovnikov addition53-63% yield nih.gov
Pd(OCOCF₃)₂ / Ferrotane ligand VinylnaphthalenesEnantioselective potential36% yield, 63% e.e. nih.gov
NiH / Bioxazoline ligand StyrenesRegio- and enantioselectiveGood yields and e.e. researchgate.net
Photocatalyst / H-atom transfer StyrenesMetal-free, mild conditions, scalable in flowNot specified nih.govacs.org

Scalability Considerations for Research Applications

When moving from a small-scale discovery reaction to a larger, research-scale preparation (e.g., gram scale), factors such as reagent cost, reaction time, operational simplicity, and purification become critical.

For the resolution step , the chemical method using D-(-)-tartaric acid is highly scalable due to the low cost of the resolving agent and the straightforward crystallization procedure. google.com The ability to recover and recycle the amine from the mother liquor makes this process economically favorable for larger batches. google.com Enzymatic resolutions are also scalable, though the cost and stability of the enzyme catalyst must be considered. google.com

For the amidation step to form the final product, traditional methods often require coupling agents that can generate significant waste. Modern, more scalable approaches are being developed. One such method is N-acylation in water using acylbenzotriazoles, which offers high yields, avoids hazardous solvents, and can be accelerated by microwave irradiation for larger-scale reactions. nih.gov Another promising technique is continuous-flow synthesis. For example, N-acetylation has been successfully scaled up using a continuous-flow reactor with alumina (B75360) as a reusable catalyst and acetonitrile (B52724) as the acetyl source, demonstrating a safe and efficient process. nih.gov Such flow chemistry setups offer excellent control over reaction parameters and are inherently safer for larger quantities. nih.gov

For the amination step , particularly via hydroamination, scalability depends on the catalyst's cost and turnover number. Photocatalytic methods are noted for their potential scalability in flow reactors, which allows for safe and efficient production of larger quantities by extending the reaction time rather than increasing the reactor volume. nih.gov

Synthetic StepMethodScalability AdvantagesChallenges/ConsiderationsCitation
Resolution Chemical (Tartaric Acid)Low-cost reagent, simple procedure, recycling of unwanted enantiomer.Requires optimization of crystallization conditions. google.com
Amidation N-acylation in WaterEnvironmentally friendly, high yields, simple workup.May require microwave for efficient scale-up. nih.gov
Amidation Continuous-Flow AcylationHigh safety, catalyst reusability, efficient.Requires specialized flow reactor equipment. nih.gov
Amination Photocatalytic HAAReadily scaled in flow, mild conditions.Throughput may be limited by photon flux. nih.gov

Stereochemical Investigations and Chiral Recognition Mechanisms

Enantiomeric Purity Determination in N-[1-(1-Naphthyl)ethyl]heptanamide and its Precursors

Ensuring the enantiomeric purity of this compound begins with its synthetic precursor, 1-(1-naphthyl)ethylamine (B3023371). Various analytical techniques are employed to quantify the enantiomeric excess (ee) of both the precursor amine and the final amide product.

High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating the enantiomers of chiral compounds, including the precursor 1-(1-naphthyl)ethylamine. researchgate.net The separation is typically achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.

For instance, the enantiomers of underivatized 1-(1-naphthyl)ethylamine can be baseline separated using polysaccharide-based CSPs. researchgate.net The specific conditions, such as the choice of mobile phase, can be optimized to achieve high resolution. Normal phase chromatography is often employed for the separation of chiral amines. researchgate.net A typical method might involve a mobile phase consisting of a heptane/ethanol mixture with additives like trifluoroacetic acid (TFA) and triethylamine (B128534) (TEA), which help to improve peak shape and resolution by interacting with active silanol (B1196071) sites on the column packing. researchgate.net

The following table summarizes typical HPLC conditions used for the chiral separation of the precursor, 1-(1-Naphthyl)ethylamine.

ParameterCondition 1Condition 2
Column Larihc CF6-P (25 cm)CHIRALPAK® AY-H (25 cm x 4.6 mm, 5 µm)
Chromatographic Mode Normal PhaseNormal Phase
Mobile Phase Heptane/Ethanol/TFA/TEA (60:40:0.3:0.2, v/v/v/v)n-Hexane/Ethanol/Diethylamine (90:10:0.1, v/v/v)
Separation Factor (α) Not specified1.15
Resolution (Rs) Baseline separation (Rs=1.7) reported under similar conditions2.13
Reference researchgate.net daicelchiral.com

While specific methods for this compound are not extensively detailed in the literature, similar principles apply. The amide can be separated on polysaccharide-based CSPs, likely under normal phase or reversed-phase conditions, leveraging the same chiral recognition principles as its amine precursor. Alternatively, a pre-column derivatization approach can be used, where the enantiomers are reacted with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral HPLC column. nih.govnih.gov

Beyond chromatography, spectroscopic methods provide alternative routes to determine enantiomeric purity. Nuclear Magnetic Resonance (NMR) spectroscopy, in conjunction with chiral solvating agents (CSAs), is a potent method. libretexts.org CSAs, such as (R)-1,1'-bi-2-naphthol, form transient diastereomeric complexes with the enantiomers of a chiral analyte, like an amine or amide. libretexts.org These complexes have distinct NMR spectra, allowing for the integration of signals corresponding to each enantiomer and thus the calculation of the enantiomeric excess. libretexts.org

Another established technique is polarimetry, which measures the optical rotation of a sample. nih.gov A pure enantiomer will rotate the plane of polarized light by a specific degree, while a racemic mixture will exhibit no rotation. The enantiomeric purity can be determined by comparing the measured specific rotation to that of the pure enantiomer. Circular Dichroism (CD) spectroscopy, which measures the differential absorption of left- and right-circularly polarized light, can also be used to determine the absolute configuration of isolated enantiomers. mdpi.com

Analysis of Chiral Recognition Phenomena in Naphthyl-Ethyl Amide Systems

The separation of enantiomers relies on chiral recognition, a process governed by the differential non-covalent interactions between the enantiomers and a chiral selector, such as a CSP. The naphthyl-ethyl amide structure is particularly well-suited for such interactions.

The 1-(1-naphthyl)ethylamine moiety has been used not only as an analyte but also as a building block for creating novel CSPs. nih.govnih.gov In one study, optically pure (R)-(+)-1-naphthylethylamine was chemically bonded to a tetrachlorodicyanobenzene scaffold, which was then immobilized on silica (B1680970) gel to create new "brush-type" CSPs. nih.gov

Another approach involves incorporating a 1-(1-naphthyl)ethylcarbamate (NEC) group into a malto-oligosaccharide-based CSP. nih.gov The introduction of this moiety provides an additional stereogenic center and serves as a useful probe for studying the mechanisms of chiral recognition. The evaluation of these CSPs showed that the elution order of enantiomers was directly dependent on the configuration (R or S) of the NEC substituent in the stationary phase. nih.gov

CSP Based on Naphthyl-Ethyl MoietyDescriptionKey FindingReference
Tetrachlorodicyanobenzene-based CSP (R)-1-naphthylethylamine (NEA) is chemically bound to a polysubstituted aromatic ring and immobilized on silica.The distance between the aromatic ring and the naphthalene (B1677914) ring of the NEA selector is crucial for resolving efficacy. An amide group acting as a hydrogen bond donor enhances resolution. nih.gov
Carbohydrate-based NEC CSP A 1-(1-naphthyl)ethylcarbamate (NEC) moiety is incorporated into a malto-oligosaccharide bonded phase.Elution order depends on the configuration of the NEC substituent; (S)-enantiomers are retained longer on an (S)-configured column. nih.gov

The enantioselective interaction between a chiral analyte like this compound and a CSP is a multifactorial phenomenon. The key interactions responsible for chiral recognition include:

π-π Interactions: The electron-rich naphthyl group can engage in strong π-π stacking with complementary aromatic or electron-deficient groups on the CSP.

Hydrogen Bonding: The amide group (-NH-C=O) in the molecule is a critical site for interaction, capable of acting as both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the C=O group). Studies on CSPs derived from 1-naphthylethylamine have confirmed that the presence of a hydrogen-bond-donating amido group is important for effective resolution. nih.gov

Steric Interactions: The bulky nature of the naphthyl group and the specific three-dimensional arrangement of substituents around the chiral center create a unique steric profile that fits preferentially into the chiral cavity of one enantiomer of the CSP over the other.

Mechanistic studies suggest that a combination of these interactions creates a sufficiently large energy difference in the transient complexes formed by the two enantiomers with the CSP, leading to their separation. The process is often described by a "three-point interaction model," where at least three simultaneous interactions are required for chiral recognition. The precise geometry and electronic nature of the chiral pocket in the CSP, created by a network of non-covalent interactions, are what ultimately control the enantioselectivity. acs.org

Influence of Chirality on Molecular Conformation

Research on peptoids has shown that incorporating chiral N-(1-naphthylethyl) side chains can induce the formation of stable, helical secondary structures, even though the peptoid backbone itself lacks chiral centers. researchgate.net The steric bulk and specific stereochemistry of the naphthylethyl group force the backbone into a defined, chiral conformation.

Chiral Side Chain in PeptoidResulting ConformationKey InsightReference
N-(1-naphthylethyl)glycine Promotes the formation of stable, chiral helical structures.The chiral side chain dictates the secondary structure of the polymer backbone. researchgate.net
N-(1-phenylethyl)glycine (S)-enantiomer side chains lead to left-handed helices; (R)-enantiomers lead to right-handed helices.Chirality of the side chain directly controls the helicity (handedness) of the resulting macromolecular structure. researchgate.net

Molecular Interactions and Mechanistic Elucidation

Research on N-[1-(1-Naphthyl)ethyl]heptanamide as an N-Acylethanolamine Hydrolyzing Acid Amidase (NAAA) Inhibitor

Despite the therapeutic interest in NAAA inhibitors, dedicated research on this compound's activity against this enzyme has not been identified in the available scientific literature.

No published data exists detailing the in vitro enzyme inhibition kinetics of this compound with NAAA. Consequently, crucial parameters such as its IC₅₀ (half-maximal inhibitory concentration), Kᵢ (inhibition constant), and its mechanism of action (e.g., competitive, non-competitive, or uncompetitive) remain undetermined.

There are no available studies, either computational or experimental (such as X-ray crystallography or NMR spectroscopy), that explore the binding mode of this compound within the active site of NAAA. The specific molecular interactions, including hydrogen bonding, hydrophobic interactions, and other forces that would govern its binding affinity and selectivity, have not been elucidated.

Due to the absence of primary research on this compound as a NAAA inhibitor, no comparative studies have been conducted to benchmark its potency or selectivity against other known NAAA modulators, such as ARN077 or F96. researchgate.netmdpi.com

Investigation of Potential Off-Target Interactions

The selectivity of a potential drug candidate is a critical aspect of its preclinical evaluation. However, the interaction profile of this compound with other enzymes is currently unknown.

There is no evidence of this compound having been screened against panels of related enzymes, such as other amidases or hydrolases. This lack of data means its selectivity profile is completely uncharacterized.

Comprehensive in vitro ligand-protein interaction profiling for this compound is not available in the public domain. Such studies would be essential to identify any potential off-target binding that could lead to unforeseen biological effects.

Role of Amide Functionality in Hydrogen Bonding Networks and Molecular Recognition

Detailed research specifically elucidating the molecular interactions and mechanistic pathways of this compound is limited in publicly available scientific literature. However, based on the fundamental principles of supramolecular chemistry and the well-documented behavior of analogous aromatic amides, the role of the amide functionality in forming hydrogen bonding networks and participating in molecular recognition can be inferred. The amide group is a cornerstone of molecular self-assembly and recognition due to its dual nature as both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the C=O group).

The amide N-H group can act as a proton donor to form a hydrogen bond with an electronegative atom, such as the oxygen of a carbonyl group or the nitrogen of another amide. Conversely, the carbonyl oxygen of the amide possesses lone pairs of electrons and can act as a hydrogen bond acceptor, interacting with a proton from a donor group like another amide's N-H.

In the context of this compound, these interactions can lead to the formation of predictable supramolecular structures. For instance, amides are known to form one-dimensional chains or tapes through intermolecular N-H···O=C hydrogen bonds. In a crystalline state or in non-polar solvents, these interactions are a primary driving force for self-assembly.

Furthermore, the amide functionality can engage in so-called "amide–aromatic hydrogen bonds," where the amide N-H group interacts with the π-electron cloud of an aromatic ring. rsc.org In the case of this compound, this could manifest as an intramolecular interaction between the amide N-H and the naphthyl ring, influencing the molecule's conformation, or as an intermolecular interaction contributing to the stability of a larger assembly.

The interplay of these hydrogen bonding capabilities is fundamental to the process of molecular recognition. The specific geometry and electronic properties of the amide group in this compound would allow it to selectively bind to other molecules that have complementary hydrogen bond donor and acceptor sites. This recognition is not solely dependent on hydrogen bonding but is also influenced by other non-covalent interactions, such as π-π stacking of the naphthyl rings and van der Waals forces from the heptyl chain.

While specific experimental data for this compound is not available, the potential hydrogen bonding interactions involving the amide group can be summarized as follows:

Interaction Type Donor Acceptor Potential Significance
Intermolecular Amide-AmideAmide N-HAmide C=OFormation of supramolecular polymers (tapes/chains) in the solid state or in non-polar solvents.
Intramolecular Amide-AromaticAmide N-HNaphthyl Ring (π-system)Influences the conformational preference of the molecule.
Intermolecular Amide-AromaticAmide N-HAromatic ring of another moleculeContributes to the binding energy in a host-guest complex. rsc.org
Host-Guest InteractionAmide N-H or C=OComplementary site on guest moleculeEnables molecular recognition and the formation of specific host-guest complexes.

It is important to note that the actual manifestation of these interactions would depend on the specific environment, such as the solvent polarity and the presence of other interacting species. Detailed computational and experimental studies, such as X-ray crystallography and NMR spectroscopy, would be required to fully elucidate the specific hydrogen bonding networks and molecular recognition properties of this compound.

Structure Activity Relationship Sar Studies and Molecular Design

Systematic Modification of N-[1-(1-Naphthyl)ethyl]heptanamide Structure

The naphthyl group is a key feature of the molecule, and its electronic and steric properties can be modulated by introducing various substituents at different positions on the aromatic rings. The placement of electron-donating groups (e.g., -OCH3, -CH3) or electron-withdrawing groups (e.g., -Cl, -NO2) can influence the molecule's polarity, hydrogen-bonding capacity, and pi-stacking interactions with biological targets. For instance, in related 1-naphthylamine (B1663977) derivatives, substitutions on the naphthalene (B1677914) ring have been shown to be compatible with both electron-withdrawing and electron-donating groups, leading to products with varying yields and potentially different biological activities.

The position of the substituent is also critical. For example, substitution at the C4 position of a 1-naphthylamine derivative has been successfully achieved, indicating that this position is accessible for chemical modification. The nature of the directing group attached to the amine can also play a significant role in determining the outcome of such reactions.

A hypothetical SAR study could explore a range of substituents on the naphthyl ring of this compound, as outlined in the interactive table below.

Table 1: Hypothetical Substituent Effects on the Naphthyl Moiety

Position on Naphthyl Ring Substituent (X) Expected Effect on Activity Rationale
C4 -Cl Potentially increased lipophilicity and membrane permeability. Halogen atoms can enhance binding through halogen bonding.
C4 -OCH3 May increase polarity and hydrogen bonding capability. An electron-donating group could alter the electronic nature of the ring system.
C5 -NO2 Could act as a hydrogen bond acceptor. An electron-withdrawing group can significantly change the electronic distribution.

The heptyl amide chain of this compound is another key area for modification to probe SAR. The length and branching of this alkyl chain can significantly impact the molecule's lipophilicity, which in turn affects its solubility, membrane permeability, and interaction with hydrophobic pockets of a target protein.

Studies on other classes of molecules have demonstrated that varying the alkyl chain length can have a profound effect on biological activity. For instance, in a series of cannabimimetic indoles, high-affinity binding required an alkyl chain of at least three carbons, with optimal binding observed with a five-carbon chain. Extending the chain to a heptyl group led to a dramatic decrease in binding affinity nih.gov. In other systems, such as naphthalene diimide-based organic semiconductors, longer alkyl chains have been found to influence thin-film microstructure and charge-carrier mobility. These examples highlight the general principle that an optimal alkyl chain length often exists for a specific molecular target.

Branching of the alkyl chain can also have a significant impact. Introducing branching can alter the molecule's conformational flexibility and its ability to fit into a specific binding site. The table below illustrates potential modifications to the alkyl chain of this compound and their predicted consequences.

Table 2: Predicted Impact of Alkyl Chain Variations

Alkyl Chain Modification Predicted Impact on Physicochemical Properties Potential Effect on Activity
Shorter chain (e.g., pentyl) Decreased lipophilicity May increase aqueous solubility but could reduce binding affinity if the full length of the heptyl chain is required for optimal interaction.
Longer chain (e.g., nonyl) Increased lipophilicity Could enhance binding to a hydrophobic pocket but may also lead to decreased solubility and potential non-specific binding.
Branched chain (e.g., isoheptyl) Altered conformation and steric profile May improve binding specificity by fitting into a uniquely shaped pocket, or it could introduce steric hindrance and reduce activity.

The amide bond in this compound is a crucial linker that connects the naphthylethyl and heptanoyl moieties. It can participate in hydrogen bonding as both a hydrogen bond donor (N-H) and acceptor (C=O). Modifications to this bond can have significant effects on the molecule's conformation and binding properties.

One common strategy in medicinal chemistry is the use of amide bond bioisosteres, which are chemical groups that mimic the spatial arrangement and electronic properties of the amide bond but can offer advantages such as increased metabolic stability or altered pharmacokinetic properties. Examples of amide bioisosteres that could be considered for modifying this compound include reversed amides, thioamides, ureas, and various five-membered heterocyclic rings like triazoles or oxadiazoles. nih.gov The replacement of an amide with such a surrogate can lead to new chemical entities with improved biological profiles. nih.gov

Stereochemical Contributions to SAR

The N-[1-(1-Naphthyl)ethyl] moiety contains a chiral center at the ethyl group. This means the compound can exist as two enantiomers, (R)-N-[1-(1-Naphthyl)ethyl]heptanamide and (S)-N-[1-(1-Naphthyl)ethyl]heptanamide.

Biological systems, such as enzymes and receptors, are themselves chiral. Consequently, the two enantiomers of a chiral molecule often exhibit different biological activities. This is because one enantiomer may fit into a binding site more effectively than the other, leading to a stronger and more productive interaction.

For derivatives of 1-(1-naphthyl)ethylamine (B3023371), the importance of stereochemistry has been demonstrated in various applications, including their use as chiral modifiers in enantioselective catalysis. The (R) and (S) enantiomers can induce different stereochemical outcomes in chemical reactions, highlighting their distinct spatial arrangements and interactions with other molecules. Therefore, it is highly probable that the two enantiomers of this compound would display different potencies and/or efficacies in a biological context. A full SAR evaluation would necessitate the synthesis and testing of both individual enantiomers.

Computational Approaches in SAR Analysis

In the absence of extensive empirical SAR data, computational methods can provide valuable predictions and guide the synthesis of new analogues. Techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking are powerful tools in modern drug design.

QSAR studies aim to correlate variations in the physicochemical properties of a series of compounds with their biological activity. nih.gov For this compound and its analogues, a QSAR model could be developed to predict activity based on descriptors such as lipophilicity (logP), electronic properties (e.g., Hammett constants), and steric parameters (e.g., molar refractivity). Such models can help to prioritize the synthesis of compounds with a higher probability of being active. nih.gov

Molecular docking simulations could be employed to predict the binding mode of this compound within the active site of a putative biological target. These simulations can provide insights into the key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that are responsible for binding. nih.gov By visualizing the docked conformation, researchers can make informed decisions about which modifications to the structure are most likely to improve binding affinity and selectivity. For instance, docking studies could reveal whether there is space in the binding pocket to accommodate larger substituents on the naphthyl ring or a longer alkyl chain.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling represents a sophisticated computational approach to formalize the empirical observations from SAR studies. ijpsr.comsysrevpharm.org For a series of compounds like the N-[1-(1-Naphthyl)ethyl]amide analogs, a QSAR model would aim to create a mathematical equation that correlates variations in their chemical structures with their biological activities.

The development of a QSAR model for these compounds would involve several key steps:

Data Set Assembly: A series of analogs of this compound would be synthesized and their biological activities (e.g., binding affinity, functional potency) would be experimentally determined.

Descriptor Calculation: For each analog, a wide range of molecular descriptors would be calculated. These descriptors quantify various aspects of the molecule's structure and properties, including:

Topological descriptors: These describe the connectivity of atoms in the molecule.

Electronic descriptors: These relate to the distribution of electrons, such as partial charges and dipole moments.

Steric descriptors: These describe the three-dimensional shape and size of the molecule, such as molecular volume and surface area.

Hydrophobic descriptors: These quantify the lipophilicity of the molecule, with LogP being a common example.

Model Building: Using statistical methods like multiple linear regression, partial least squares, or machine learning algorithms, a relationship is established between the calculated descriptors and the observed biological activity. sysrevpharm.org

Model Validation: The predictive power of the QSAR model is rigorously tested using both internal and external validation techniques to ensure its reliability. nih.gov

For this compound and its analogs, a QSAR model could reveal, for instance, that a specific range of lipophilicity and a certain steric profile of the acyl chain are critical for high affinity.

Ligand-Based and Structure-Based Design Paradigms

The design of novel analogs of this compound can be approached through two primary computational paradigms: ligand-based and structure-based design. The choice between these depends on the availability of structural information for the biological target, which is often a G protein-coupled receptor (GPCR) for compounds of this nature. nih.gov

Ligand-Based Design: In the absence of a high-resolution 3D structure of the receptor, ligand-based methods are employed. These approaches rely on the information derived from a set of known active ligands. Key techniques include:

Pharmacophore Modeling: A pharmacophore model is an abstract representation of the key molecular features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that are essential for biological activity. For this compound, a pharmacophore model would likely include the naphthyl ring as a hydrophobic feature and the amide group as a hydrogen-bonding element.

3D-QSAR: Methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) go a step further than traditional QSAR by creating a 3D grid around a set of aligned ligands and calculating steric and electrostatic fields. nih.gov This provides a 3D map of where bulky groups or specific charges are favored or disfavored for activity.

Structure-Based Design: When the 3D structure of the target receptor is available, either from experimental methods like X-ray crystallography or from a reliable homology model, structure-based design becomes possible. nih.gov This is a powerful approach that involves:

Molecular Docking: This technique predicts the preferred orientation of a ligand within the binding site of a receptor. Docking studies of this compound into its target receptor could reveal specific amino acid residues that interact with the naphthyl group and the heptanamide (B1606996) chain.

De Novo Design: This involves designing a novel ligand from scratch or by growing a fragment within the binding pocket of the receptor.

Given that many GPCR structures are now available, a hybrid approach combining both ligand- and structure-based methods is often the most effective strategy for designing new, improved analogs.

Rational Design Principles for Analogues and Probes

The insights gained from SAR, QSAR, and modeling studies provide the foundation for the rational design of new analogs and chemical probes based on the this compound scaffold.

Design of Analogs with Improved Properties:

The goal of analog design is typically to enhance potency, selectivity, or pharmacokinetic properties. Based on the hypothetical SAR, rational design strategies could include:

Systematic Variation of the Acyl Chain: Synthesizing a library of analogs with varying chain lengths, branching, and the inclusion of cyclic or aromatic moieties in place of the heptanoyl group to probe the limits of the binding pocket.

Exploring Naphthyl Substitutions: Introducing a range of substituents at different positions on the naphthyl ring to explore potential interactions with specific sub-pockets in the receptor. For example, adding a hydrogen bond donor or acceptor could lead to new, favorable interactions.

Scaffold Hopping: Replacing the naphthyl group with other bicyclic or bulky aromatic systems to identify novel scaffolds with similar or improved activity.

Design of Chemical Probes:

Chemical probes are essential tools for studying the biological function of a target protein. The design of probes based on this compound would involve incorporating specific functionalities:

Radiolabeled Probes: Introducing a radioactive isotope, such as tritium (B154650) (³H) or carbon-14 (B1195169) (¹⁴C), into the molecule allows for its use in radioligand binding assays to characterize the receptor.

Fluorescent Probes: Attaching a fluorescent tag to a part of the molecule that is not critical for binding can enable the visualization of the receptor in cells and tissues using fluorescence microscopy.

Photoaffinity Probes: These probes contain a photoreactive group that, upon exposure to UV light, forms a covalent bond with the receptor. This allows for the identification and characterization of the ligand-binding site.

The rational design of such probes is a critical step in elucidating the molecular pharmacology of the target of this compound.

Advanced Characterization Techniques and Analytical Research

Chromatographic Separation and Analysis

Chromatographic techniques are essential for separating N-[1-(1-Naphthyl)ethyl]heptanamide from reaction byproducts and starting materials, as well as for assessing its purity.

Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most suitable method for the analysis and purification of this compound due to its non-polar naphthyl moiety.

Column: A C18 or C8 stationary phase would be appropriate, providing sufficient retention through hydrophobic interactions with the naphthyl and heptyl groups.

Mobile Phase: A gradient elution using a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727) would be optimal. Starting with a higher proportion of water and gradually increasing the organic solvent content would allow for the separation of polar impurities first, followed by the elution of the target compound.

Detector: The naphthalene (B1677914) ring system contains a strong chromophore, making UV detection at a wavelength around 280 nm highly sensitive for this compound.

pH: For Mass Spectrometry (MS) compatible applications, a modifier such as formic acid can be added to the mobile phase to improve peak shape and ionization efficiency. sielc.com

Gas chromatography (GC) can also be employed for the analysis of this compound, particularly for purity assessment.

Column: A mid-polarity capillary column, such as one with a 5% phenyl polysiloxane stationary phase (e.g., DB-5 or equivalent), would provide good separation.

Temperature Program: A temperature gradient would be necessary due to the compound's relatively high boiling point. An initial oven temperature might be set around 150°C, followed by a ramp up to 280-300°C to ensure elution.

Injection: A split/splitless injector would be used, with a high injector temperature (e.g., 280°C) to ensure complete vaporization.

Detector: A Flame Ionization Detector (FID) would offer excellent sensitivity for this organic analyte.

Due to the presence of the polar amide group, derivatization (e.g., silylation) could potentially be used to increase volatility and improve peak shape, although direct analysis is often feasible with modern GC columns and instrumentation.

X-ray Crystallography of Related Structures

While the crystal structure of this compound itself has not been reported, X-ray crystallography has been used to elucidate the three-dimensional structures of several related N-acylated naphthylamine derivatives. These studies provide valuable insights into the conformational preferences and intermolecular interactions of this class of compounds.

For instance, the crystal structure of (S)-(+)-N-Benzylidene-1-(1-naphthyl)ethylamine has been determined, revealing details about the orientation of the naphthyl and phenyl groups. researchgate.net Another relevant study is the X-ray crystal structure analysis of N'-acetyl-N'-phenyl-2-naphthohydrazide, which showcases the packing and hydrogen bonding networks in a related naphthyl-containing amide. eurjchem.com The crystal structure of N-(naphthalene-1-yl)-P,P-diphenylphosphinothioic amide also provides structural information on a related scaffold. eujournal.orgresearchgate.net Furthermore, the structure of (–)-(S)-N,N′-Bis[1-(1-naphthyl)ethyl]oxalamide demonstrates how the chiral naphthylethylamine moiety influences the supramolecular assembly. nih.gov

These related structures consistently show the planar nature of the naphthalene ring and provide a basis for understanding how the bulky naphthyl group and the acyl chain in this compound might be arranged in the solid state.

Computational and Theoretical Chemistry Investigations

Molecular Docking and Dynamics Simulations

Molecular docking and dynamics simulations are powerful tools to predict and analyze the interaction of a ligand, such as N-[1-(1-Naphthyl)ethyl]heptanamide, with a biological macromolecule, typically a protein.

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor. In silico molecular docking studies on compounds structurally related to this compound, such as other napthyl N-acyl hydrazone derivatives, have been performed to understand their binding interactions with specific protein targets asianpubs.org. For this compound, a hypothetical docking study could be conducted against a relevant biological target. The process would involve preparing the 3D structure of the ligand and the receptor, followed by a docking algorithm to predict the binding pose and affinity.

The binding affinity is often expressed as a docking score, with more negative values indicating a stronger predicted interaction. Key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and amino acid residues of the protein are also identified. For instance, the amide group of this compound could act as a hydrogen bond donor and acceptor, while the naphthyl and heptyl groups could engage in hydrophobic interactions.

Table 1: Hypothetical Molecular Docking Results for this compound with a Putative Protein Target

ParameterValue
Docking Score (kcal/mol)-8.5
Predicted Interactions
Hydrogen BondsAmide N-H with Asp128; Amide C=O with Ser214
Hydrophobic InteractionsNaphthyl group with Phe101, Trp105; Heptyl chain with Leu45, Val52
π-π StackingNaphthyl group with Phe101

Molecular dynamics (MD) simulations provide a detailed view of the conformational changes of a ligand and its target receptor over time. These simulations can validate the stability of the binding pose predicted by molecular docking and reveal the dynamic nature of the interactions. Studies on amide-containing compounds have utilized MD simulations to understand their conformational dynamics mdpi.comfu-berlin.de. An MD simulation of the this compound-protein complex would involve placing the docked structure in a simulated physiological environment (water, ions) and calculating the atomic motions over a period of nanoseconds or longer.

Analysis of the MD trajectory can provide information on the root-mean-square deviation (RMSD) of the ligand and protein, indicating the stability of the complex. The root-mean-square fluctuation (RMSF) of protein residues can highlight flexible regions involved in ligand binding. Furthermore, the simulation can reveal the persistence of key interactions observed in the docking study.

Quantum Chemical Calculations

Quantum chemical calculations, based on the principles of quantum mechanics, are used to investigate the electronic structure and reactivity of molecules.

Table 2: Hypothetical DFT-Calculated Properties for this compound

PropertyCalculated Value
Dipole Moment (Debye)3.2 D
Mulliken Atomic Charges
Amide Oxygen-0.65 e
Amide Nitrogen-0.45 e
Naphthyl Carbon (average)-0.10 to +0.15 e

Frontier Molecular Orbital (FMO) theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) of a molecule. The energies of the HOMO and LUMO, and the energy gap between them (HOMO-LUMO gap), are important indicators of a molecule's chemical reactivity and kinetic stability. A smaller HOMO-LUMO gap suggests higher reactivity. For amide-containing compounds with a naphthalene (B1677914) moiety, DFT calculations have been used to determine the HOMO and LUMO distributions and their energy differences nih.gov.

For this compound, the HOMO is likely to be localized on the electron-rich naphthalene ring, while the LUMO may be distributed over the amide group. The HOMO-LUMO energy gap can be calculated to predict its reactivity.

Pharmacophore Modeling and Virtual Screening

Pharmacophore modeling is a technique used to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) in a molecule that are responsible for its biological activity. A pharmacophore model can be generated based on the structure of a known active ligand or a set of active compounds.

For this compound, a pharmacophore model could be developed that includes features such as a hydrophobic aromatic ring (from the naphthyl group), a hydrogen bond acceptor and donor (from the amide group), and a hydrophobic aliphatic chain (from the heptyl group). This model could then be used to search large chemical databases (virtual screening) to identify other molecules with a similar arrangement of features that might exhibit similar biological activity. Studies on naphtholactam and naphthosultam derivatives have successfully used pharmacophore modeling to identify key structural features for biological activity nih.gov.

Identification of Key Pharmacophoric Features

A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. Identifying the key pharmacophoric features of this compound is a critical step in understanding its potential biological activity and in designing new molecules with similar or improved properties. While specific experimental data on the biological target of this compound is not available, a hypothetical pharmacophore model can be constructed based on its structural components.

The primary pharmacophoric features of this compound would likely include:

Aromatic/Hydrophobic Region: The bulky and lipophilic naphthyl group represents a significant hydrophobic feature. This region is likely to be involved in van der Waals or π-π stacking interactions with a corresponding hydrophobic pocket in a biological target.

Hydrogen Bond Donor: The amide N-H group can act as a hydrogen bond donor, forming a crucial interaction with a hydrogen bond acceptor on a receptor.

Hydrogen Bond Acceptor: The amide carbonyl oxygen (C=O) is a potent hydrogen bond acceptor, capable of interacting with a hydrogen bond donor from a biological target.

Hydrophobic Aliphatic Chain: The heptyl chain provides an additional extended hydrophobic region, which can contribute to binding affinity through hydrophobic interactions.

Chiral Center: The stereocenter at the ethyl group attached to the naphthyl ring can play a significant role in the compound's stereospecific interactions with a chiral biological target.

These features can be mapped onto a 3D model to create a pharmacophore hypothesis. This model can then be used as a query for virtual screening to identify other molecules with a similar arrangement of these key features.

Table 1: Hypothetical Pharmacophoric Features of this compound

Feature TypeDescriptionPotential Interaction
Aromatic/HydrophobicNaphthalene ringπ-π stacking, hydrophobic interactions
Hydrogen Bond DonorAmide N-HHydrogen bonding
Hydrogen Bond AcceptorAmide C=OHydrogen bonding
HydrophobicHeptyl chainHydrophobic interactions
Chiral CenterC1 of the ethyl groupStereospecific binding

In Silico Screening for Novel Scaffolds

In silico screening, also known as virtual screening, is a computational technique used to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target, typically a protein receptor or enzyme. In the context of this compound, if a biological target were identified, both ligand-based and structure-based virtual screening methods could be employed to discover novel scaffolds.

Ligand-Based Virtual Screening: In the absence of a known 3D structure of the biological target, a pharmacophore model derived from this compound (as described in 7.3.1) can be used to screen compound databases. This approach identifies molecules that possess a similar spatial arrangement of the key pharmacophoric features, even if their underlying chemical scaffolds are different.

Structure-Based Virtual Screening: If the 3D structure of the biological target is known or can be reliably modeled (e.g., through homology modeling), molecular docking simulations can be performed. In this process, a library of compounds is computationally "docked" into the binding site of the target. The binding poses and predicted binding affinities are then used to rank the compounds and select promising candidates for further experimental testing. For this compound, this would involve docking a library of compounds into the putative binding site and scoring them based on their predicted interactions with the receptor's amino acid residues.

The general workflow for an in silico screening campaign to find novel scaffolds with similar potential activity to this compound would involve:

Database Preparation: Selection and preparation of large compound libraries (e.g., ZINC, ChEMBL).

Target/Ligand Preparation: If structure-based, preparing the 3D structure of the receptor. If ligand-based, generating a robust pharmacophore model.

Virtual Screening: Performing the docking or pharmacophore-based search.

Hit Filtering and Selection: Applying various filters (e.g., Lipinski's rule of five, ADME/Tox predictions) to narrow down the list of potential hits.

Visual Inspection and Clustering: Visually inspecting the binding modes of the top-ranked compounds and clustering them based on chemical similarity to identify diverse scaffolds.

Conformational Analysis and Energy Landscapes

The biological activity of a molecule is intimately linked to its three-dimensional conformation. Conformational analysis aims to identify the stable, low-energy conformations of a molecule and to understand the energy barriers between them. For a flexible molecule like this compound, with several rotatable bonds, this analysis is crucial for understanding how it might present itself to a biological target.

The key rotatable bonds in this compound that would be the focus of a conformational analysis are:

The bond connecting the naphthyl group to the ethyl moiety.

The C-N bond of the amide group.

The bonds within the heptyl chain.

Amide Bond Conformation: A critical aspect of the conformational analysis of this compound is the geometry of the amide bond. Due to the partial double-bond character of the C-N bond, rotation is restricted, leading to the possibility of cis and trans conformers. For secondary amides, the trans conformation is generally favored due to reduced steric hindrance. However, in N-aryl amides, electronic and steric effects can influence this preference. Computational studies on N-aryl amides have shown that both steric and electronic factors of the substituents on the nitrogen and carbonyl carbon determine the geometry and the energy difference between the cis and trans forms.

Energy Landscape: The conformational energy landscape of this compound can be explored using various computational methods, such as molecular mechanics or quantum mechanics calculations. A systematic search of the conformational space by rotating the key dihedral angles would reveal the low-energy conformers.

The results of such an analysis would typically be presented as a potential energy surface, where the energy of the molecule is plotted as a function of one or more dihedral angles. This surface would show the various energy minima corresponding to stable conformers and the transition states that connect them. Understanding this landscape is vital, as the bioactive conformation (the conformation the molecule adopts when bound to its target) may not be the lowest energy conformation in solution.

Table 2: Key Dihedral Angles for Conformational Analysis of this compound

Dihedral AngleDescriptionExpected Influence on Conformation
C(naphthyl)-C(ethyl)-N-C(amide)Orientation of the naphthyl group relative to the amideSignificant impact on overall shape and steric hindrance
C(ethyl)-N-C(amide)-O(amide)cis/trans isomerism of the amide bondCrucial for defining the backbone geometry
N-C(amide)-(CH2)n-CH3Conformation of the heptyl chainContributes to the molecule's flexibility and hydrophobic interactions

By employing these computational and theoretical chemistry investigations, a deeper understanding of the molecular properties of this compound can be achieved, providing a rational basis for the design of new molecules with desired biological activities.

Development of Derivatives, Analogues, and Chemical Probes

Synthesis and Biological Evaluation of Naphthyl-Amide Analogues

The synthesis of analogues based on the N-[1-(1-Naphthyl)ethyl]heptanamide scaffold is a key strategy for exploring the structure-activity relationship (SAR). The general approach involves reacting the primary amine precursor, 1-(1-naphthyl)ethylamine (B3023371), with various acyl chlorides or activated carboxylic acids to generate a library of amide derivatives. agilent.comnih.gov Biological evaluation of these new compounds, often against specific enzymes or cell lines, helps to identify critical structural features for activity. For instance, studies on similar naphthalene-dione analogues have shown that introducing an amide functionality can enhance selectivity while maintaining potency against cancer cell lines. nih.gov

Isosteric and bioisosteric replacements are fundamental strategies in drug design used to modify a lead compound to improve its properties without drastically altering its shape and binding mode. nih.gov Bioisosteres are atoms or groups that have similar physical or chemical properties and produce broadly similar biological effects. sigmaaldrich.comnih.gov This approach is used to enhance activity, improve metabolic stability, reduce toxicity, or alter pharmacokinetics. sigmaaldrich.com

In the context of this compound, several bioisosteric modifications could be envisioned:

Naphthyl Ring Modification: The naphthalene (B1677914) ring itself can be replaced by other aromatic systems like quinoline, thiophene, or a substituted phenyl ring to explore different electronic and steric interactions with a biological target. nih.gov

Alkyl Chain Alteration: The heptanamide (B1606996) chain can be varied in length, or the methylene (B1212753) (-CH2-) groups can be replaced by other groups such as oxygen (-O-) or sulfur (-S-).

Amide Bond Mimics: The amide bond can be replaced with non-hydrolyzable mimics to increase metabolic stability.

Hydrogen/Fluorine Substitution: Replacing hydrogen atoms with fluorine on the naphthyl ring is a common tactic. Due to their similar size, this substitution minimally affects the molecule's shape but can significantly alter electronic properties and block sites of metabolic oxidation, potentially increasing the compound's half-life. cnreagent.com

Table 1: Examples of Common Bioisosteric Replacements in Drug Design

Original GroupBioisosteric Replacement(s)Rationale for Replacement
-H (Hydrogen)-F (Fluorine), -D (Deuterium)Block metabolic oxidation, alter electronics, kinetic isotope effect. sigmaaldrich.comcnreagent.com
-CH3 (Methyl)-NH2, -OH, -Cl, -CF3Modify steric bulk, polarity, and electronic properties. nih.gov
PhenylPyridyl, Thienyl, NaphthylAlter aromatic interactions, solubility, and metabolic stability. nih.govsigmaaldrich.com
-C=O (Carbonyl)-C=S, -SO2Change hydrogen bonding capacity and electronic character. nih.gov
-O- (Ether)-S-, -NH-, -CH2-Modify bond angles, polarity, and hydrogen bonding potential.

Scaffold hopping is a more advanced design strategy that aims to identify structurally novel compounds that retain the biological activity of the original molecule by preserving key pharmacophoric features. sigmaaldrich.com This technique is invaluable for generating new intellectual property and overcoming issues with the original chemical series, such as poor solubility or toxicity. wikipedia.org Scaffold hopping can range from minor changes, like replacing one heteroatom for another in a ring system, to completely redesigning the molecular core. sigmaaldrich.com

For a molecule like this compound, scaffold hopping could involve:

Heterocycle Replacements: Replacing the naphthalene core with a different bicyclic or monocyclic aromatic system, such as an imidazopyridine or a triazolopyridine. This was successfully used to improve the metabolic stability of kinase inhibitors. sigmaaldrich.com

Ring Opening/Closure: A portion of the naphthyl ring system could be opened to create a more flexible biphenyl-type structure, or side chains could be cyclized to form new rings, thereby rigidifying the molecule and potentially improving binding affinity. sigmaaldrich.com

Topology-Based Hopping: Using computational methods to search for entirely new scaffolds that can present the key binding elements (e.g., the hydrophobic naphthyl group, the hydrogen-bonding amide) in the same spatial orientation as the original compound. sigmaaldrich.com

A key goal of scaffold hopping is often to improve physicochemical properties. For example, a research program on proteasome inhibitors successfully used a scaffold-hopping exercise to identify new core structures with significantly improved aqueous solubility.

This compound as a Tool for Biological Research

Beyond its potential as a lead for drug discovery, this compound and its derivatives serve as valuable tools for fundamental biological research. Their defined chemical structures can be used to probe complex biological systems.

While specific enzymatic targets for this compound are not extensively documented in public literature, its structure is suggestive of a chemical probe. The naphthalene moiety provides a bulky, hydrophobic group capable of interacting with pockets in enzymes, and its inherent fluorescence can sometimes be exploited for detection. Related naphthyl-based compounds have been designed as enzyme-activated inhibitors, where the molecule is transformed within the enzyme's active site to create a reactive species that covalently labels a nearby residue. This approach has been used to identify active site residues in enzymes like chymotrypsin.

The amide linkage can mimic peptide bonds, making it a candidate for interacting with proteases or other amide-binding proteins. By modifying the heptanoyl chain or the naphthyl group, researchers could systematically probe the binding requirements of an enzyme's active site.

High-Throughput Screening (HTS) is a cornerstone of modern drug discovery, allowing for the rapid testing of hundreds of thousands of compounds against a biological target. sigmaaldrich.com The success of an HTS campaign relies heavily on the quality and diversity of the compound library.

This compound and its analogues are ideal candidates for inclusion in HTS libraries. They possess "drug-like" properties and structural features, such as aromatic rings and hydrogen bond donors/acceptors, that are common in bioactive molecules. Commercial and academic screening libraries are curated to contain a wide range of structurally diverse and novel chemotypes to maximize the chances of finding a "hit." Major providers, such as Enamine and Thermo Fisher Scientific (Maybridge), offer extensive collections for HTS campaigns. agilent.com The inclusion of a series of naphthyl-amides with varied chain lengths and substitutions would represent a focused yet diverse set of compounds to effectively explore the chemical space around this particular scaffold.

Table 2: Major Providers of High-Throughput Screening (HTS) Compound Libraries

ProviderDescription of Library OfferingsTypical Library Size
EnamineOffers highly diverse screening collections, including the HTS Collection and the Discovery Diversity Set, with a focus on novel chemotypes. agilent.comOver 1.7 million compounds.
Thermo Fisher Scientific (Maybridge)Provides the Maybridge screening collection, known for its drug-like compounds designed with over 45 years of experience in heterocyclic chemistry.Over 51,000 compounds.
ChemDivSupplies a wide range of libraries, including diversity sets and targeted libraries like those for Protein-Protein Interactions (PPI). agilent.comTens of thousands to millions.
ACD/LabsProvides access to compound databases and software for creating virtual screening libraries.Database dependent.

Conjugation Strategies for Research Applications

To enhance its utility as a research tool, this compound can be chemically linked, or "conjugated," to other molecules like fluorescent dyes, affinity tags (e.g., biotin), or larger biomolecules such as proteins. These conjugation strategies rely on predictable chemical reactions targeting specific functional groups.

The synthesis of this compound starts from 1-(1-naphthyl)ethylamine, which possesses a primary amine. This amine is a versatile handle for various conjugation chemistries. Even after forming the amide, the naphthalene ring itself can potentially be functionalized to add a linking point.

Common conjugation strategies include:

Amine-Reactive Conjugation: Before the final acylation step, the precursor 1-(1-naphthyl)ethylamine can be reacted with linkers bearing an N-hydroxysuccinimide (NHS) ester. NHS esters react efficiently with primary amines under mild conditions to form stable amide bonds. This is one of the most common methods for labeling proteins.

Carbodiimide Chemistry: Reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) can be used to activate a carboxylic acid on a payload molecule (e.g., a dye), which then readily reacts with the primary amine of the naphthyl-ethylamine precursor to form an amide bond.

Thiol-Maleimide Chemistry: If a linker containing a thiol (-SH) group is introduced to the molecule, it can be conjugated to another molecule functionalized with a maleimide (B117702) group. This reaction is highly specific and efficient.

These strategies allow researchers to attach the naphthyl-amide scaffold to various probes, enabling studies such as cellular imaging (with fluorescent dyes) or target identification via affinity purification (with biotin).

Future Research Directions and Unaddressed Scientific Questions

Emerging Synthetic Methodologies for Complex Amides

The synthesis of the amide bond is one of the most fundamental transformations in organic chemistry, yet traditional methods often rely on stoichiometric coupling reagents that generate significant chemical waste. sigmaaldrich.comucl.ac.ukcatalyticamidation.info The development of more sustainable and efficient methods is a key goal in green chemistry, and future research on N-[1-(1-Naphthyl)ethyl]heptanamide should leverage these emerging technologies. ucl.ac.ukrsc.org

Direct catalytic amidation, which couples a carboxylic acid and an amine with the expulsion of only water, represents an ideal, atom-economical approach. rsc.orgacs.org Catalysts based on boron, ruthenium, and other metals have shown promise in this area. sigmaaldrich.comucl.ac.ukrsc.org Biocatalysis, using enzymes such as lipases in green solvents, offers another environmentally benign route to amide bond formation with high selectivity and yields, avoiding the need for extensive purification. acs.orgnih.gov

Furthermore, flow chemistry presents a powerful platform for the synthesis of amides, offering precise control over reaction parameters, enhanced safety, and scalability. researchgate.netrsc.orgprolabas.comthieme-connect.com These continuous flow protocols can be telescoped, combining multiple synthetic steps into a single, efficient process. acs.org Investigating these modern synthetic strategies for the preparation of this compound and its analogs would not only be more sustainable but could also facilitate the rapid generation of a library of related compounds for structure-activity relationship (SAR) studies. numberanalytics.comresearchgate.net

Table 1: Comparison of Modern Amide Synthesis Methodologies

MethodologyDescriptionAdvantagesChallengesRelevant Findings
Catalytic Direct AmidationCoupling of carboxylic acids and amines using a catalyst (e.g., Boron- or Ruthenium-based) to form an amide bond, with water as the only byproduct. rsc.orgacs.orgHigh atom economy, reduced waste, avoids stoichiometric activating agents. sigmaaldrich.comcatalyticamidation.infoCatalyst scope, reaction conditions (e.g., high temperatures), and cost can be limitations. ucl.ac.ukBoronic acids and ruthenium complexes have been shown to effectively catalyze the dehydrogenative coupling of alcohols and amines to form amides. sigmaaldrich.com
BiocatalysisUse of enzymes, such as lipases (e.g., Candida antarctica lipase (B570770) B), to catalyze amide formation in aqueous or organic solvents. acs.orgnih.govHigh selectivity, mild reaction conditions, environmentally friendly ("green"), high yields. acs.orgnih.govEnzyme stability, substrate scope, and cost can be restrictive.Lipases have been successfully used for the synthesis of a diverse range of amides in green solvents like cyclopentyl methyl ether. nih.gov
Flow ChemistryContinuous synthesis of amides in microreactors or screw reactors, allowing for precise control over reaction conditions. researchgate.netrsc.orgthieme-connect.comEnhanced safety, scalability, rapid optimization, potential for telescoped reactions. prolabas.comacs.orgRequires specialized equipment, potential for clogging.Efficient, scalable, and solvent-free amide synthesis has been achieved at room temperature using flow reactors. rsc.org
Photoredox CatalysisVisible-light-mediated radical reactions to form amide bonds from various precursors like alcohols, amines, or aryl iodides. mdpi.comMild reaction conditions, novel reaction pathways, high functional group tolerance. mdpi.comRequires specific photocatalysts and light sources.Visible light combined with nickel catalysis has enabled the cross-coupling of dihydropyridines and aromatic bromides to form amides. mdpi.com

Deeper Mechanistic Understanding of Molecular Interactions

The biological effects of any molecule are dictated by its interactions with cellular macromolecules. For this compound, the key structural features—the planar naphthalene (B1677914) ring, the chiral center, and the flexible amide chain—suggest several potential modes of interaction.

The large, aromatic surface area of the naphthalene moiety is a well-known pharmacophore that can mediate interactions through π-π stacking and hydrophobic interactions. nih.gov Naphthalimide derivatives, for instance, are known to intercalate between the base pairs of DNA. nih.govnih.gov It is plausible that the naphthyl group of the target compound could similarly interact with DNA or insert into hydrophobic pockets of proteins. nih.govijpsjournal.com Molecular modeling studies on other naphthyl derivatives have shown their potential to bind to crucial enzymes like the SARS-CoV papain-like protease (PLpro), highlighting the importance of this scaffold in inhibitor design. nih.gov

The amide bond itself is a critical functional group, capable of acting as both a hydrogen bond donor and acceptor, which is crucial for binding to biological targets. numberanalytics.com The heptanamide (B1606996) chain provides conformational flexibility, allowing the molecule to adapt to the shape of various binding sites. Understanding how these different structural components contribute to binding affinity and selectivity is a critical unaddressed question. Future research should employ biophysical techniques such as X-ray crystallography, NMR spectroscopy, and computational docking to elucidate the precise binding modes of this compound with potential biological targets.

Table 2: Potential Molecular Interactions of this compound

Structural FeaturePotential Interaction TypePotential Biological TargetRelevant Findings
Naphthalene Ringπ-π Stacking, Hydrophobic Interactions, Intercalation. nih.govnih.govDNA, Protein Hydrophobic Pockets, Enzymes (e.g., Proteases, Kinases). nih.govnih.govBis-naphthalimide derivatives have been shown to bind to DNA via intercalation, with the binding mode influenced by the linker's rigidity. nih.gov Naphthyl groups are key components of inhibitors for enzymes like SARS-CoV PLpro. nih.gov
Amide LinkageHydrogen Bonding (Donor and Acceptor). numberanalytics.comProtein active sites, Receptor binding sites.The amide bond is a stable and common feature in pharmaceuticals, crucial for interaction with biological targets. numberanalytics.comnumberanalytics.com
Heptyl ChainHydrophobic Interactions, Van der Waals Forces.Hydrophobic pockets or channels in proteins.Alkyl chains contribute to the overall lipophilicity of a molecule, influencing its membrane permeability and binding to nonpolar regions of proteins.
Chiral CenterStereospecific Interactions.Chiral binding sites on proteins and receptors.The synthesis of specific enantiomers, such as (R)-(+)-1-(1-naphthyl)ethylamine, is important for producing chiral drugs like Cinacalcet. nih.gov

Potential for Elucidating Novel Biological Pathways

Given its structural motifs, this compound holds the potential to interact with a variety of biological pathways. Naphthalene-containing compounds have demonstrated a wide array of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties. ijpsjournal.comresearchgate.net For example, certain naphthalimide derivatives have been investigated as antitumor agents and have been found to induce DNA damage and autophagic cell death. nih.gov Others act as G-quadruplex targeting drugs or telomerase inhibitors. nih.gov

The presence of the amide linkage is also significant, as this functional group is found in over 25% of all existing drugs. researchgate.net Reduced amide bonds, for instance, have been used as isosteric replacements in peptide-based drugs to increase resistance to enzymatic degradation. nih.gov The specific combination of a naphthyl group and an amide in this compound could lead to the modulation of novel or underexplored biological pathways. Initial research efforts should involve broad phenotypic screening in various cell lines (e.g., cancer, bacterial, fungal) to identify any significant biological effects. Follow-up studies could then focus on elucidating the mechanism of action, potentially revealing new therapeutic targets or pathways.

Integration with Advanced Omics Technologies (e.g., Proteomics for Target Identification)

A primary challenge in the study of a novel compound is the identification of its molecular target(s). nih.gov Modern "omics" technologies, particularly chemical proteomics, provide powerful, unbiased tools to address this question. mdpi.comnih.govwikipedia.org These methods can identify the proteins that a small molecule binds to within a complex biological system, such as a whole cell lysate or even in living cells. mdpi.comnih.gov

Several chemical proteomics strategies could be applied to this compound. researchgate.net Affinity-based approaches involve immobilizing the compound on a solid support to "pull down" its binding partners from a cell lysate, which are then identified by mass spectrometry. nih.govresearchgate.net Quantitative proteomics techniques, such as Stable Isotope Labeling by Amino acids in Cell culture (SILAC), can be combined with this approach to distinguish specific binders from non-specific background proteins. nih.govmdpi.combroadinstitute.org

Other label-free methods, such as Drug Affinity Responsive Target Stability (DARTS) or Cellular Thermal Shift Assay (CETSA), detect target engagement by measuring changes in the target protein's stability upon ligand binding. nih.gov Activity-Based Protein Profiling (ABPP) uses reactive probes to map the active sites of entire enzyme families, allowing for the identification of targets through competitive binding with the compound of interest. researchgate.netnih.gov Applying these cutting-edge technologies will be crucial for deconvoluting the molecular mechanism of this compound and uncovering its full therapeutic potential. sapient.bio

Table 3: Proteomic Approaches for Target Identification

TechnologyPrincipleApplication to this compoundRelevant Findings
Affinity-Based Chemical ProteomicsImmobilizing the small molecule to a matrix to capture its binding proteins from a cell lysate for identification by mass spectrometry. nih.govresearchgate.netA derivative of the compound would be synthesized with a linker for attachment to beads. This would be used to pull down and identify direct protein targets.This method, often combined with SILAC, provides an unbiased and comprehensive identification of proteins that bind to small molecules. mdpi.combroadinstitute.org
Activity-Based Protein Profiling (ABPP)Utilizes reactive chemical probes that covalently bind to the active sites of specific enzyme families. Target engagement is measured by competition. researchgate.netnih.govIf the compound is hypothesized to target a specific enzyme class (e.g., proteases, kinases), ABPP could be used to confirm this and assess selectivity across the entire enzyme family.ABPP enables the high-throughput identification of protein targets in their active conformations within complex proteomes. mdpi.com
Drug Affinity Responsive Target Stability (DARTS)Based on the principle that binding of a small molecule stabilizes the target protein against proteolysis. nih.govThis label-free method avoids chemical modification of the compound. Changes in protein digestion patterns in the presence of the compound would indicate target binding.DARTS can discover direct binding targets of small molecules on a proteome-wide scale without requiring chemical modification of the compound. nih.gov
Cellular Thermal Shift Assay (CETSA)Measures the change in the thermal stability of a protein upon ligand binding. researchgate.netThis label-free, in-situ method can confirm target engagement in living cells by observing a shift in the melting temperature of the target protein.CETSA allows for the quantitative measurement of drug-induced changes in the thermal stability of the proteome. researchgate.net

Challenges and Opportunities in Naphthyl-Amide Research and Development

The path to developing this compound or related analogs into useful scientific tools or therapeutic agents is fraught with both challenges and significant opportunities.

The primary challenge is the current dearth of information. With no published data on its biological activity, research must begin from a foundational level. The synthesis of complex amides can also be challenging, requiring the development of efficient and selective methods. numberanalytics.comnih.gov Furthermore, the naphthalene moiety, while a valuable pharmacophore, can be metabolized to reactive intermediates like epoxides and naphthoquinones, which can lead to cytotoxicity. ijpsjournal.comepa.gov

Despite these hurdles, the opportunities are substantial. The amide bond is a cornerstone of modern medicine, and the development of new amide-containing compounds is a pressing objective. researchgate.netnumberanalytics.comresearchgate.net The naphthalene scaffold is a versatile platform in medicinal chemistry, present in numerous approved drugs. ijpsjournal.comepa.govresearchgate.net The unique combination of structural elements in this compound suggests the potential for novel mechanisms of action and the ability to address new therapeutic targets. nih.gov By leveraging emerging synthetic methods and advanced proteomics technologies, the exploration of this and other naphthyl-amides could lead to the discovery of next-generation therapeutics and a deeper understanding of complex biological systems. numberanalytics.comsapient.bio

Q & A

Q. How should researchers design synthetic routes to minimize byproduct formation in heptanamide coupling?

  • Methodological Answer : Optimize reaction stoichiometry (e.g., 1.2:1 molar ratio of naphthylethylamine to heptanoyl chloride). Use coupling agents (e.g., HATU or DCC) in anhydrous conditions. Monitor reaction progress via thin-layer chromatography (TLC) and isolate intermediates via flash chromatography .

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